![molecular formula C6H4BrN3O B1384445 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one CAS No. 93587-23-6](/img/structure/B1384445.png)
7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, or 2-(2-chloroethoxy)ethanol .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy reveals peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). NMR spectroscopy provides further insights into its structure .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can lead to a variety of products. For example, some 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones can be converted to 2-(6-aryl-4-oxo-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-3-yl)acetohydrazides through intermediate esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, it has been reported to yield 71% as a yellow solid with a melting point of 287–288 °C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Purine Nucleoside Phosphorylase Inhibitors : 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one derivatives have been synthesized as potent inhibitors of purine nucleoside phosphorylase, a key enzyme in purine metabolism. These compounds are of interest due to their potential as immunosuppressive agents (Sircar et al., 1992).
Catalytic Synthesis for Diverse Derivatives : Research has focused on the catalytic synthesis of various pyrrolo[2,3-d]pyrimidin-4-ones, using green and reusable catalysts. This process is significant for the development of new pharmaceutical compounds with diverse biological activities (Davoodnia et al., 2010).
Synthesis of Analogues for Biological Applications : Efforts have been made to synthesize analogues of this compound for various biological applications. This includes the synthesis of compounds with potential anti-inflammatory and neurodegenerative disorder treatments (Jismy et al., 2021).
Applications in Kinase Inhibition and Antiviral Activity
Tyrosine Kinase Inhibition : Compounds derived from this compound have been evaluated as inhibitors of receptor tyrosine kinases, showing potential as antiangiogenic agents. These compounds demonstrate significant cytotoxicity against cell lines, suggesting their utility in cancer research (Gangjee et al., 2010).
Antiviral Properties : Some derivatives have shown antiviral activity, particularly against human cytomegalovirus. This highlights the potential of this compound derivatives in the development of new antiviral drugs (Gupta et al., 1989).
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been shown to exhibit a wide range of biological activities, including enzyme inhibitory, cytotoxic, antiviral, anti-inflammatory, antiallergic, anti-ocular hypertension, antitumor, antibacterial, and antifungal activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Related compounds have been shown to impact a variety of pathways, leading to downstream effects such as inhibition of enzyme activity, cytotoxicity, and antimicrobial and antiviral effects .
Result of Action
Similar compounds have been shown to have promising antimicrobial and antiviral activities, including activity against newcastle disease .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-bromo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)9-2-10-6(5)11/h1-2,8H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQUXIMIIVPBPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535800 | |
Record name | 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93587-23-6 | |
Record name | 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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